molecular formula C11H11N3O2 B1379861 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol CAS No. 1491291-23-6

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Cat. No. B1379861
CAS RN: 1491291-23-6
M. Wt: 217.22 g/mol
InChI Key: AAGXEMDKRQTBOS-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, also known as 4-AMPP, is a chemical compound belonging to the class of pyridazinone derivatives. It is a colorless, crystalline solid that has been used in various scientific research applications. 4-AMPP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-AMPP has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Reactions

Research on 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol has contributed significantly to the field of chemical synthesis. For instance, the compound has been involved in the synthesis of pyridazine derivatives, highlighting its reactivity and potential in creating various chemical structures. One study examined its reactions with tosyl chloride, elucidating the mechanism of formation for specific derivatives, which broadens our understanding of its chemical behavior and applications in synthesizing novel compounds (Nakagome, Kobayashi, & Misaki, 1966). Another study focused on synthesizing N1-4-pyridazinylsulfanilamide derivatives, further demonstrating the compound's utility in creating compounds with potential biological activity (Nakagome, Kobayashi, Misaki, Komatsu, Mori, & Nakanishi, 1966).

Pharmacological Potential

In pharmacological research, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol serves as a starting material or intermediate in synthesizing compounds with potential medicinal properties. For instance, the synthesis and evaluation of novel thieno[2,3-c]pyridazines using related structures as starting materials revealed compounds with antibacterial activities, underscoring the role of such pyridazinone derivatives in developing new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Material Science Applications

Pyridazine derivatives, including those related to 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, have also been studied for their applications in material science, such as corrosion inhibitors for metals. Research into pyridine derivatives as corrosion inhibitors for steel in acidic conditions has highlighted the compound's potential in protecting materials, contributing to the development of more effective corrosion protection strategies (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name

5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXEMDKRQTBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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